4-(Piperidin-4-yloxy)aniline
CAS No.: 1023277-58-8
Cat. No.: VC3815381
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023277-58-8 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 4-piperidin-4-yloxyaniline |
| Standard InChI | InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 |
| Standard InChI Key | LSTGUMRVMZAHCV-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=CC=C(C=C2)N |
| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of two primary moieties:
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Aniline group: A benzene ring substituted with an amine () at the para position.
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Piperidine-4-yloxy group: A six-membered saturated ring containing one nitrogen atom, connected to the aniline via an ether linkage.
This hybrid structure enables interactions with both hydrophobic pockets and polar regions of biological targets, such as enzymes or receptors.
Key Structural Features:
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.26 g/mol | |
| Purity | ≥95% | |
| Physical Form | Yellow to brown solid | |
| Solubility | Likely polar organic solvents (e.g., DMF, DCM) |
The compound’s solubility in organic solvents and moderate polarity make it suitable for reactions requiring nucleophilic or electrophilic conditions.
Synthesis and Reactivity
Synthetic Routes
4-(Piperidin-4-yloxy)aniline is typically synthesized via nucleophilic substitution:
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Reaction of 4-piperidinol with 2-fluoro-4-nitroanisole under basic conditions (e.g., ) in -dimethylformamide (DMF) at 80°C .
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Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., ) .
Optimization Challenges:
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Steric hindrance at the piperidine nitrogen may require elevated temperatures .
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Over-reduction or side reactions necessitate careful control of hydrogenation conditions.
Chemical Reactivity
The compound participates in reactions typical of aromatic amines and ethers:
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Acylation: Reacts with acyl chlorides to form amides.
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Sulfonation: Forms sulfonamides at the aniline group.
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Alkylation: The piperidine nitrogen can undergo quaternization or form salts.
Biological Activity and Applications
Kinase Inhibition
Structural analogs of 4-(Piperidin-4-yloxy)aniline, such as ASP3026, exhibit potent inhibition of anaplastic lymphoma kinase (ALK), a therapeutic target in non-small cell lung cancer . The compound’s ether linkage and amine group facilitate hydrogen bonding with kinase active sites, while the piperidine ring occupies hydrophobic pockets .
Comparative Activity:
| Compound | Target | IC (nM) |
|---|---|---|
| 4-(Piperidin-4-yloxy)aniline derivative | ALK | 21 |
| Ethylsulfonyl analog | ALK | 530 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
| Supplier | Purity | Price (100 mg) |
|---|---|---|
| AstaTech, Inc. | 95% | $198.45 |
| American Custom Chemicals | 95% | $501.29 |
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